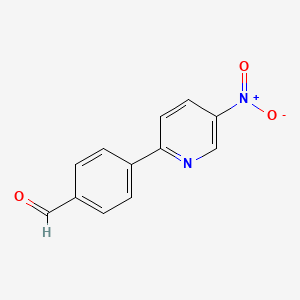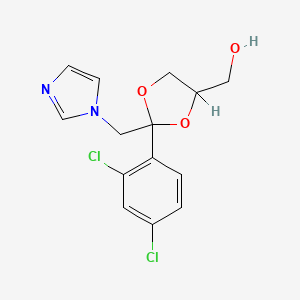
4-(5-Nitropyridin-2-yl)benzaldehyde
Descripción general
Descripción
Chemical Reactions Analysis
As mentioned earlier, nitropyridines can be synthesized from pyridine N-oxide in a two-step approach involving nitration and reduction . The nitration reaction is a key step and is usually exothermic . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Novel Compounds
Research shows the use of various benzaldehyde derivatives, including those similar to 4-(5-Nitropyridin-2-yl)benzaldehyde, in the synthesis of new chemical compounds. For instance, the reaction of benzaldehydes with stabilized sulfur ylides has been studied for the stereoselective synthesis of epoxy-amides, demonstrating the utility of benzaldehyde derivatives in organic synthesis (Fernández, Durante-Lanes, & López-Herrera, 1990).
2. Development of Fluorescent Reagents
4-(2,2′-Bipyridine-5-yl)benzaldehyde, a compound related to 4-(5-Nitropyridin-2-yl)benzaldehyde, has been synthesized as a novel fluorescent reagent for Zn2+ with emission in the near-infrared region. This showcases the potential of such benzaldehyde derivatives in developing new fluorescent reagents for metal ion detection (Lin, Feng, Yuan, & Tan, 2009).
3. Catalysis in Organic Reactions
Benzaldehyde derivatives are also used as catalysts in organic reactions. For instance, the catalysis by basic carbons using substituted benzaldehydes, such as nitrobenzaldehyde, has been explored for the preparation of dihydropyridines, indicating the role of benzaldehyde derivatives in facilitating chemical transformations (Perozo-Rondón et al., 2006).
4. Applications in Metal-Organic Frameworks
Benzaldehyde derivatives are also significant in the synthesis of metal-organic frameworks (MOFs). Research on mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing N,O-donor ancillary ligands highlights the utility of such compounds in creating complex structures that can be used in catalysis and other applications (Dutta, Datta, Seth, & Bhattacharya, 2012).
5. Antibacterial and Birefringence Properties
Compounds synthesized using benzaldehyde derivatives, such as chitosan derivatives containing azo-based Schiff bases, have been studied for their thermal, antibacterial, and birefringence properties, indicating potential applications in biomedical and bio-optical devices (Nigam et al., 2016).
Propiedades
IUPAC Name |
4-(5-nitropyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZRDALQHIURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377238 | |
| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Nitropyridin-2-yl)benzaldehyde | |
CAS RN |
433920-97-9 | |
| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)








![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

